molecular formula C16H13N5S B12034801 4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12034801
M. Wt: 307.4 g/mol
InChI Key: RARNRBLSPYYIFW-VZGYRVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a phenylprop-2-enylidene group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione with (E)-3-phenylprop-2-enal. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one)

Uniqueness

4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione is unique due to its combination of a triazole ring, a pyridine ring, and a phenylprop-2-enylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H13N5S

Molecular Weight

307.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5S/c22-16-20-19-15(14-9-5-10-17-12-14)21(16)18-11-4-8-13-6-2-1-3-7-13/h1-12H,(H,20,22)/b8-4+,18-11+

InChI Key

RARNRBLSPYYIFW-VZGYRVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.